3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid
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Overview
Description
3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid is a synthetic organic compound featuring a piperazine ring substituted with a trifluoromethylphenyl group and a propanoic acid group. This intricate structure grants it unique physicochemical properties, making it valuable across various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperazine Formation: : Starting with the synthesis of the piperazine ring, it often involves the reaction of ethylene diamine with a suitable diacid derivative.
Substitution with Trifluoromethylphenyl: : The next step introduces the trifluoromethylphenyl group via nucleophilic aromatic substitution, typically using 4-(trifluoromethyl)phenyl halides.
Propanoic Acid Addition: : Finally, the propanoic acid group is introduced through an acylation reaction, involving a propanoic acid derivative.
Industrial Production Methods
In industrial settings, the synthesis might involve automated systems to ensure precision and scalability. High-throughput reactors and continuous flow methods are often employed to optimize reaction conditions and yields. Catalysts and solvents are chosen for their efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative degradation, especially under the influence of strong oxidizing agents.
Reduction: : It is also susceptible to reduction reactions, often leading to the removal or alteration of the trifluoromethyl group.
Substitution: : Substitution reactions primarily affect the piperazine ring and trifluoromethylphenyl group, altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: : Common agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: : Sodium borohydride and lithium aluminum hydride are frequently used.
Conditions: : Reactions are typically conducted in controlled environments, often with inert atmospheres and at specific temperatures to ensure selectivity.
Major Products
Oxidation Products: : Carboxylic acids and aldehydes.
Reduction Products: : Amine derivatives and altered fluorinated compounds.
Substitution Products: : Various substituted piperazines and altered phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid is a versatile intermediate in the synthesis of more complex molecules. It serves as a building block in the design of pharmaceuticals and agrochemicals.
Biology
The compound exhibits potential in biological assays and as a ligand in biochemical studies. Its unique structure allows it to interact with various biomolecules, aiding in the study of biochemical pathways.
Medicine
In medicine, it is explored for its pharmacological properties. The trifluoromethyl group enhances metabolic stability and bioavailability, making the compound a candidate for drug development, particularly in the areas of psychiatry and neurology.
Industry
Industrially, it is used in the production of specialized polymers and coatings. Its properties impart durability and resistance to environmental factors.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid exerts its effects involves interaction with specific receptors or enzymes. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. Once inside, it can modulate receptor activity or inhibit enzyme function, altering biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Trifluoromethyl)phenyl]piperazin-1-ylmethane: : Similar structure but without the propanoic acid group.
3-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid: : Replaces the piperazine ring with a piperidine ring.
N-(4-(Trifluoromethyl)phenyl)piperazine: : A simpler analog with no additional functional groups.
Uniqueness
The presence of both the trifluoromethylphenyl group and propanoic acid group gives 3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid a unique combination of properties. This distinctiveness lies in its enhanced stability, specific receptor interactions, and varied synthetic applicability compared to other similar compounds.
Properties
IUPAC Name |
3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)11-1-3-12(4-2-11)19-9-7-18(8-10-19)6-5-13(20)21/h1-4H,5-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWCVVGGGUMOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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